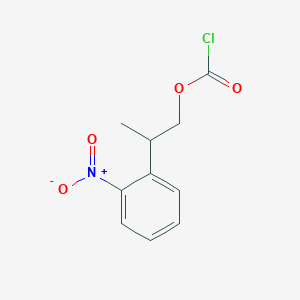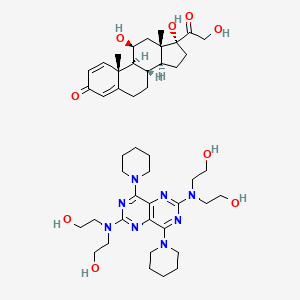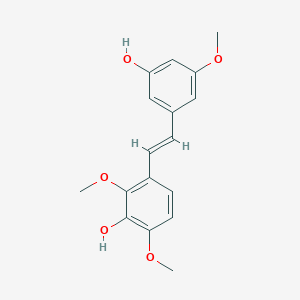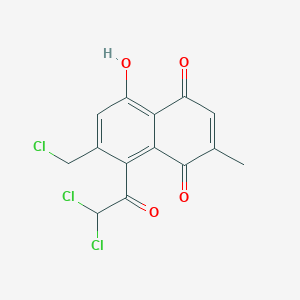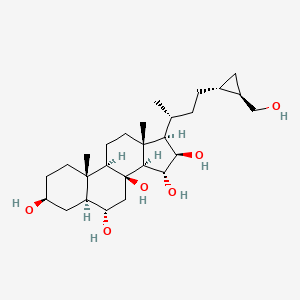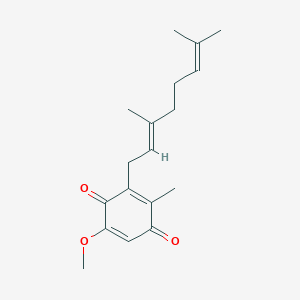
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Precursor Function
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone, as a part of the ubiquinone biosynthetic pathway, is a significant compound in both bacterial and fungal organisms. Studies have shown its presence and precursor role in various species. For instance, it was identified in gram-negative bacteria like Escherichia coli, where it's involved in the biosynthesis of ubiquinones, essential components in cellular energy production processes (Whistance, Dillon, & Threlfall, 1969). Similarly, in fungi such as Aspergillus flavus, it acts as a precursor to ubiquinone-10, a key molecule in mitochondrial electron transport (Law, Threlfall, & Whistance, 1970).
Role in Cellular Processes
This compound's relevance extends to its impact on cellular processes, particularly in the energy production mechanism. In non-photosynthetic gram-negative bacteria, its derivatives are vital precursors for ubiquinones, which are crucial for cellular respiration and energy generation (Whistance, Brown, & Threlfall, 1970). Moreover, in the context of eukaryotic cells, like yeast, it is involved in the ubiquinone biosynthesis pathway, essential for mitochondrial function (Barkovich et al., 1997).
Chemical Properties and Synthesis
The chemical properties of 2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone have been studied to understand its role in various biological contexts. Its electrochemical properties, for example, have been explored to understand its function in biological systems (Prince, Halbert, & Upton, 1987). Furthermore, efficient methods for synthesizing derivatives of this compound have been developed, highlighting its importance in scientific research (González et al., 2006).
Eigenschaften
Produktname |
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H24O3/c1-12(2)7-6-8-13(3)9-10-15-14(4)16(19)11-17(21-5)18(15)20/h7,9,11H,6,8,10H2,1-5H3/b13-9+ |
InChI-Schlüssel |
GKCNNWJPOJGTLV-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




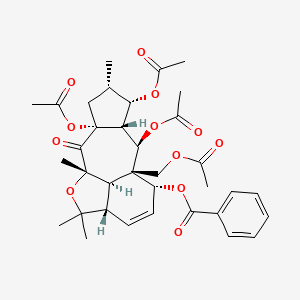
![(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1251672.png)
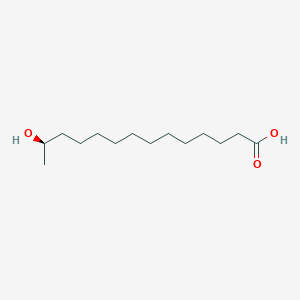
![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
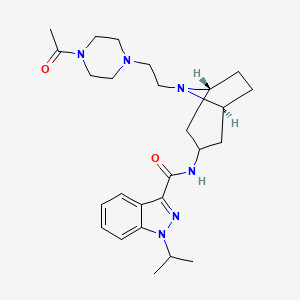
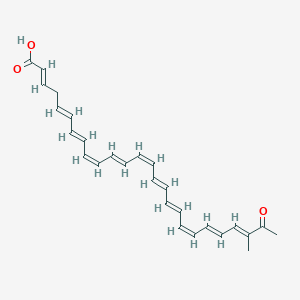
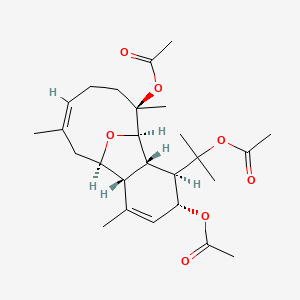
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
